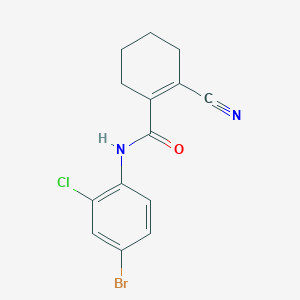![molecular formula C23H26S2Si B14375302 Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane CAS No. 90382-68-6](/img/structure/B14375302.png)
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane is an organosilicon compound characterized by the presence of silicon bonded to both organic and inorganic groups. This compound is notable for its unique structure, which includes methylsulfanyl and phenyl groups attached to a silicon atom. Organosilicon compounds like this one are widely studied due to their diverse applications in various fields, including materials science, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane typically involves the reaction of phenylsilane with methylsulfanyl reagents under controlled conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with chloromethylsilane in the presence of a catalyst to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and minimizes the risk of contamination.
化学反应分析
Types of Reactions
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.
Substitution: The phenyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted organosilicon compounds.
科学研究应用
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane involves its interaction with various molecular targets. The silicon atom, being a central component, can form stable bonds with other elements, facilitating the formation of complex structures. The methylsulfanyl groups can undergo redox reactions, influencing the compound’s reactivity and stability. The phenyl groups contribute to the compound’s hydrophobicity and can participate in π-π interactions with other aromatic systems.
相似化合物的比较
Similar Compounds
Phenylsilane: Lacks the methylsulfanyl groups, making it less versatile in certain reactions.
Methylphenylsilane: Contains only one phenyl group and one methyl group, resulting in different reactivity.
Bis(trimethylsilyl)methane: Features trimethylsilyl groups instead of methylsulfanyl, leading to different chemical properties.
Uniqueness
Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane is unique due to the presence of both methylsulfanyl and phenyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
属性
CAS 编号 |
90382-68-6 |
|---|---|
分子式 |
C23H26S2Si |
分子量 |
394.7 g/mol |
IUPAC 名称 |
methyl-bis[methylsulfanyl(phenyl)methyl]-phenylsilane |
InChI |
InChI=1S/C23H26S2Si/c1-24-22(19-13-7-4-8-14-19)26(3,21-17-11-6-12-18-21)23(25-2)20-15-9-5-10-16-20/h4-18,22-23H,1-3H3 |
InChI 键 |
MCPGYSQIXKYFJC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C1=CC=CC=C1)(C(C2=CC=CC=C2)SC)C(C3=CC=CC=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


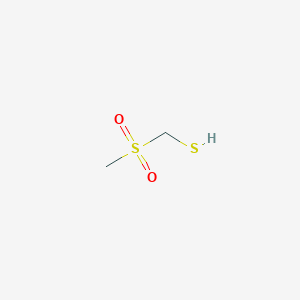

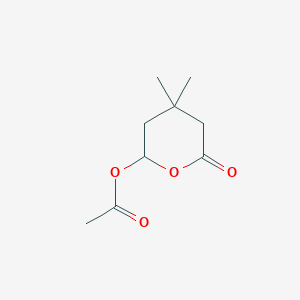
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
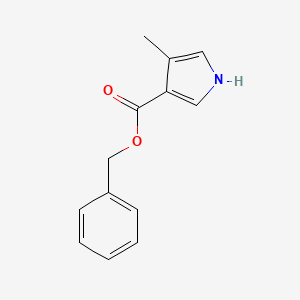
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
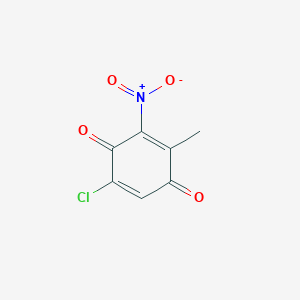
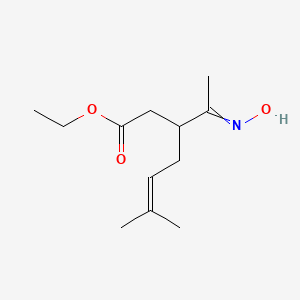
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
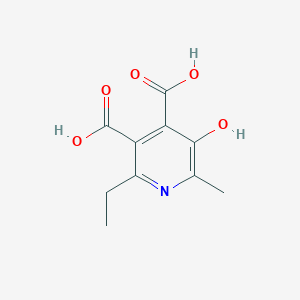
![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
